1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
1-(4-Fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound featuring a fused furo[3,4-b]pyridine core with fluorophenyl and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common route includes:
Formation of the Furo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and dihydrofuran intermediates.
Introduction of Substituents: The fluorophenyl and thienyl groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts under controlled conditions.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including:
Batch or Continuous Flow Processes: To enhance yield and purity.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups.
Chemistry:
Catalysis: As a ligand in transition metal catalysis.
Material Science: In the development of organic semiconductors.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Probes: As a fluorescent probe for imaging studies.
Industry:
Polymer Science: As a monomer or additive in the synthesis of advanced polymers.
Electronics: In the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione depends on its application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Activity: As a ligand, it can influence the electronic environment of the metal center, enhancing catalytic efficiency.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- 1-(4-Methylphenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.
- Thienyl Group: The thienyl substituent can contribute to the compound’s aromaticity and stability, making it suitable for various applications.
This detailed overview provides a comprehensive understanding of 1-(4-fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-thiophen-3-yl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c18-11-1-3-12(4-2-11)19-14-8-22-17(21)16(14)13(7-15(19)20)10-5-6-23-9-10/h1-6,9,13H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXNNYYDUEFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=C(C=C3)F)C4=CSC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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